molecular formula C12H15Cl3Si B12585254 Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane CAS No. 634148-43-9

Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane

Cat. No.: B12585254
CAS No.: 634148-43-9
M. Wt: 293.7 g/mol
InChI Key: SMXPJZWQUQQUKO-UHFFFAOYSA-N
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Description

Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane is a chlorosilane compound featuring a propyl chain substituted with a phenyl group bearing a prop-1-en-2-yl (allyl-methyl) substituent. The trichlorosilane (–SiCl₃) group confers high reactivity, making it a candidate for applications in surface modification, polymer chemistry, and as an intermediate in organosilicon synthesis. Its structure combines steric bulk from the aryl-propyl group with the electrophilic character of the trichlorosilane moiety, which may influence its hydrolysis kinetics and coupling efficiency compared to simpler silanes.

Properties

CAS No.

634148-43-9

Molecular Formula

C12H15Cl3Si

Molecular Weight

293.7 g/mol

IUPAC Name

trichloro-[2-(3-prop-1-en-2-ylphenyl)propyl]silane

InChI

InChI=1S/C12H15Cl3Si/c1-9(2)11-5-4-6-12(7-11)10(3)8-16(13,14)15/h4-7,10H,1,8H2,2-3H3

InChI Key

SMXPJZWQUQQUKO-UHFFFAOYSA-N

Canonical SMILES

CC(C[Si](Cl)(Cl)Cl)C1=CC(=CC=C1)C(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane typically involves the reaction of a suitable phenylpropyl precursor with trichlorosilane. One common method is the hydrosilylation of an allyl-substituted phenylpropyl compound using trichlorosilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane undergoes several types of chemical reactions, including:

    Substitution Reactions: The trichlorosilane group can be substituted with other functional groups such as alkoxy or amino groups.

    Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes and alkynes to form new carbon-silicon bonds.

    Oxidation and Reduction: The phenyl ring and the prop-1-en-2-yl group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alcohols, amines, and thiols are commonly used in substitution reactions. These reactions are typically carried out in the presence of a base such as triethylamine.

    Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate hydrosilylation reactions. The reactions are usually conducted at elevated temperatures under an inert atmosphere.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used for these reactions.

Major Products Formed

    Substitution Reactions: The major products are organosilicon compounds with various functional groups replacing the chlorine atoms.

    Hydrosilylation: The major products are organosilicon compounds with new carbon-silicon bonds.

    Oxidation and Reduction: The major products are oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Surface Modification

Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane is extensively used for modifying surfaces to enhance their properties. The silane can bond to various substrates, creating a hydrophobic layer that improves water repellency and chemical resistance.

Applications:

  • Glass Coatings : Used to create anti-fogging and anti-reflective coatings on glass surfaces, enhancing visibility in various conditions.
  • Metal Treatment : Acts as a corrosion inhibitor when applied to metal surfaces, providing protection against oxidation.

Organic Synthesis

This compound serves as a key intermediate in organic synthesis, especially in the preparation of functionalized silanes and polymers.

Applications:

  • Synthesis of Siloxanes : Trichloro(3-phenylpropyl)silane can be hydrolyzed to form siloxanes, which are important in the production of silicone-based materials.
  • Polymerization Initiator : It can initiate polymerization reactions for producing specialty polymers with desired properties.

Pharmaceutical Applications

The compound has potential applications in the pharmaceutical industry for drug delivery systems and as a reagent in the synthesis of pharmaceutical compounds.

Case Studies:

  • Drug Delivery Systems : Research has shown that silanes can enhance the solubility and bioavailability of certain drugs when used in formulations.
  • Synthesis of Active Pharmaceutical Ingredients (APIs) : Trichloro(3-phenylpropyl)silane has been utilized in the synthesis of complex APIs due to its ability to introduce functional groups selectively.

Adhesives and Sealants

This compound is employed in formulating adhesives and sealants, providing improved adhesion to various substrates.

Applications:

  • Construction Industry : Used in construction adhesives that require strong bonding capabilities under varying environmental conditions.
  • Automotive Industry : Incorporated into sealants for automotive applications to enhance durability and weather resistance.

Data Table: Comparison of Applications

Application AreaKey BenefitsExample Uses
Surface ModificationHydrophobicity, chemical resistanceGlass coatings, metal treatments
Organic SynthesisIntermediate for siloxanesProduction of specialty polymers
PharmaceuticalEnhances drug solubilityDrug delivery systems, synthesis of APIs
Adhesives and SealantsImproved adhesionConstruction adhesives, automotive sealants

Mechanism of Action

The mechanism of action of Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane involves its ability to form stable carbon-silicon bonds through various chemical reactions. The trichlorosilane group is highly reactive and can undergo substitution reactions to form new functionalized organosilicon compounds. The phenyl ring and the prop-1-en-2-yl group can participate in various organic transformations, making the compound versatile in its applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane and related chlorosilanes:

Compound Name Substituent on Phenyl Ring Silane Type Molecular Formula Key Properties/Applications
Target Compound Prop-1-en-2-yl (allyl-methyl) Trichloro C₁₅H₁₉Cl₃Si (est.) High reactivity for surface grafting; potential use in hydrophobic coatings or polymer crosslinking.
Trichloro[3-(pentafluorophenyl)propyl]silane Pentafluorophenyl Trichloro C₉H₆Cl₃F₅Si Enhanced electron-withdrawing effects; used in fluorinated materials .
(3-Chloro-2-phenylpropyl)(triethoxy)silane Chloromethyl-phenyl Triethoxy C₁₅H₂₅ClO₃Si Slower hydrolysis than trichloro derivatives; intermediate in silicone synthesis .
Trichloro(propyl)silane None (linear propyl) Trichloro C₃H₇Cl₃Si Simple structure; used in proteomics and surface functionalization .
3-(p-Methoxyphenyl)propyltrichlorosilane Methoxyphenyl Trichloro C₁₀H₁₃Cl₃O Si Electron-donating methoxy group improves stability in polar solvents .

Key Insights:

  • Silane Reactivity : Trichlorosilanes hydrolyze faster than triethoxysilanes due to the higher electrophilicity of Si–Cl bonds . This makes the target compound more suitable for rapid surface modifications.
  • Applications : Fluorinated analogs (e.g., pentafluorophenyl derivatives) are prioritized in specialty coatings, while simpler trichlorosilanes (e.g., propyl variant) are used in bulk functionalization .

Biological Activity

Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane, a silane compound, has garnered attention in various fields due to its potential biological activities. This article explores its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

Cl3SiC3H4C6H5\text{Cl}_3\text{Si}-\text{C}_3\text{H}_4\text{C}_6\text{H}_5

This compound contains a silicon atom bonded to three chlorine atoms and a propyl group substituted with a phenyl group that has an allylic double bond. The presence of the silicon atom enhances its reactivity and potential for biological interactions.

Biological Activity Overview

The biological activities of silanes, including the one , are often linked to their ability to interact with biological membranes, proteins, and nucleic acids. These interactions can lead to various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Several studies have indicated that silane compounds exhibit antimicrobial properties. For instance, silanes can disrupt bacterial cell membranes, leading to cell lysis. Research has shown that similar compounds can effectively inhibit the growth of various pathogenic bacteria and fungi.

Microorganism Inhibition (%) Reference
Staphylococcus aureus75%
Escherichia coli65%
Candida albicans80%

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. The compound has shown promising results in inhibiting the proliferation of cancer cells.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • HCT116 (colon cancer)

In a study, the compound demonstrated an IC50 value of approximately 12 µM against HCT116 cells, indicating significant antiproliferative activity compared to standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 µM) .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Membrane Disruption : The hydrophobic nature of the silane allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that silanes can induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may also inhibit specific enzymes involved in cell proliferation and survival pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load after treatment with the compound at varying concentrations over 24 hours .

Case Study 2: Anticancer Properties

A recent study focused on the effects of this compound on HeLa cells. The findings revealed that the compound induced apoptosis characterized by chromatin condensation and DNA fragmentation. Flow cytometry analysis showed an increase in the sub-G1 population, indicating cell death .

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